2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid

Neuroscience Alzheimer's Disease Gamma-Secretase Inhibition

Critical intermediate for CNS research. The specific 3,5-difluoro substitution pattern is essential for achieving nanomolar potency in gamma-secretase inhibition (IC50 < 10 nM). This exact isomer is required; non-fluorinated or alternatively fluorinated analogs exhibit significant loss of potency and altered selectivity profiles. Procure CAS 1042703-32-1 to maintain target binding affinity in SAR studies.

Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
CAS No. 1042703-32-1
Cat. No. B13122019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid
CAS1042703-32-1
Molecular FormulaC8H6F2O3
Molecular Weight188.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)O)F)CC(=O)O
InChIInChI=1S/C8H6F2O3/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12)
InChIKeyQLSDQWOOQFFUHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (CAS 1042703-32-1): A Versatile Fluorinated Phenolic Acid Building Block for Targeted R&D Procurement


2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (CAS 1042703-32-1) is a fluorinated phenolic acid derivative with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol. It is characterized by a phenylacetic acid core substituted with two fluorine atoms at the 3- and 5-positions and a hydroxyl group at the 4-position. This compound is primarily utilized as a key intermediate in medicinal chemistry and agrochemical research, where the specific 3,5-difluoro substitution pattern imparts distinct electronic and steric properties that can modulate biological activity, enzyme inhibition, and physicochemical characteristics such as lipophilicity (LogP ~1.26) and metabolic stability compared to non-fluorinated or differently fluorinated analogs . It is commercially available from multiple vendors for research purposes . Its utility is demonstrated across diverse therapeutic areas, including its role as a core scaffold in potent gamma-secretase and aldose reductase inhibitors [1][2].

Why 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (CAS 1042703-32-1) Cannot Be Substituted with Other Difluoro or Non-Fluorinated Isomers in Targeted Applications


Generic substitution among difluoro-4-hydroxyphenylacetic acid isomers is scientifically invalid due to the profound impact of the fluorine substitution pattern on molecular recognition, electronic distribution, and resultant biological activity. The specific 3,5-difluoro arrangement in CAS 1042703-32-1 creates a unique electronic environment on the phenyl ring, influencing the pKa of the phenolic hydroxyl group, the acidity of the acetic acid moiety, and the overall molecular dipole. This is starkly contrasted by isomers like 2,6-difluoro-4-hydroxyphenylacetic acid, which, despite having the same molecular formula, exhibits a >10-fold difference in inhibitory potency against the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), with reported IC50 values of 20 nM for the 2,6-isomer [1] versus 274 nM for a derivative of the 3,5-isomer [2]. Furthermore, the non-fluorinated parent compound, 4-hydroxyphenylacetic acid, lacks the enhanced metabolic stability and target binding affinity conferred by fluorine atoms [3]. Therefore, substituting CAS 1042703-32-1 with a seemingly 'similar' analog can lead to significant loss of potency, altered selectivity profiles, and failure of experimental reproducibility, making precise procurement essential.

2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (CAS 1042703-32-1): A Quantitative Evidence Guide for Differentiated Procurement Decisions


3,5-Difluoro Substitution Pattern Enables Potent Gamma-Secretase Inhibition (IC50 < 10 nM) in a Cell-Based Model

In a study identifying key structural elements for gamma-secretase inhibition, a compound incorporating the 3,5-difluorophenylacetyl group—a moiety directly derived from 2-(3,5-difluoro-4-hydroxyphenyl)acetic acid—exhibited potent inhibitory activity with an IC50 value of less than 10 nM in a cell-based assay. This activity is comparable to other highly potent leads in the series and significantly surpasses that of non-fluorinated or mono-fluorinated analogs, which generally show IC50 values in the micromolar range or higher [1]. The 3,5-difluoro pattern is critical for optimal interaction with the gamma-secretase active site, as demonstrated by structure-activity relationship (SAR) studies [1].

Neuroscience Alzheimer's Disease Gamma-Secretase Inhibition

3,5-Difluoro-4-hydroxyphenyl Motif Confers 5-Fold Enhanced Aldose Reductase Inhibition Over a Non-Fluorinated Bioisostere

A direct comparative study evaluated a compound bearing the 1-(3,5-difluoro-4-hydroxyphenyl) group as a bioisostere for a carboxylic acid aldose reductase inhibitor. The fluorinated analog demonstrated approximately 5 times greater in vitro potency against aldose reductase (AR) compared to its non-fluorinated counterpart, (3-benzoylpyrrol-1-yl)acetic acid, achieving an IC50 in the submicromolar range [1]. The study explicitly attributes this potency enhancement to the presence of the 3,5-difluoro-4-hydroxyphenyl substitution, which improves binding interactions within the enzyme's active site and enhances overall inhibitory activity [1].

Diabetes Aldose Reductase Inhibition Medicinal Chemistry

Divergent HPPD Inhibition: 2,6-Isomer (IC50 20 nM) vs. 3,5-Isomer Derivative (IC50 274 nM) Highlights Regioisomeric Selectivity

The potency of difluoro-4-hydroxyphenylacetic acid isomers against 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key herbicide target, is highly dependent on the fluorine substitution pattern. A 2,6-difluoro isomer demonstrates potent inhibition with an IC50 of 20 nM against pig liver HPPD [1]. In contrast, a structurally related derivative of the 3,5-difluoro isomer exhibits a significantly higher IC50 of 274 nM against the human recombinant enzyme [2]. This >13-fold difference in potency, although measured in different species' enzyme assays, clearly illustrates that the 3,5-difluoro substitution pattern is not optimal for HPPD inhibition compared to the 2,6-difluoro arrangement [1][2]. This distinction is critical for agrochemical research programs specifically targeting HPPD, guiding the selection of the appropriate isomeric building block.

Herbicide Development Agrochemicals HPPD Inhibition

Optimal R&D Applications for 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (CAS 1042703-32-1) Based on Quantitative Evidence


Neuroscience: Development of High-Potency Gamma-Secretase Inhibitors for Alzheimer's Disease

Based on evidence demonstrating that the 3,5-difluorophenylacetyl group enables potent gamma-secretase inhibition with an IC50 < 10 nM [1], 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid is an ideal starting material for medicinal chemistry programs targeting this enzyme. Its specific substitution pattern is a key pharmacophoric element for achieving nanomolar potency, significantly outperforming non-fluorinated analogs [1]. Procurement of this exact compound is essential for SAR studies aimed at optimizing central nervous system (CNS) drug candidates for Alzheimer's disease.

Diabetes Research: Optimizing Aldose Reductase Inhibitors for Diabetic Complications

The direct head-to-head comparison showing a 5-fold improvement in aldose reductase inhibition by a 3,5-difluoro-4-hydroxyphenyl-containing compound over a non-fluorinated comparator [2] provides strong justification for its use. Research groups focused on developing treatments for diabetic neuropathy, retinopathy, or nephropathy should prioritize this fluorinated scaffold to achieve submicromolar potency and improved binding characteristics. CAS 1042703-32-1 serves as a critical intermediate for synthesizing these advanced leads [2].

Agrochemical Lead Optimization: Differentiating Isomer-Specific HPPD Inhibition for Herbicide Discovery

For agrochemical programs targeting the HPPD enzyme, the quantitative evidence clearly differentiates the 3,5-difluoro isomer from the 2,6-difluoro isomer. The 3,5-difluoro pattern (or its derivatives) exhibits an IC50 of 274 nM against human HPPD, whereas the 2,6-difluoro isomer demonstrates much higher potency (IC50 20 nM) [3][4]. Therefore, procurement of CAS 1042703-32-1 is recommended only for research aimed at exploring the SAR landscape of HPPD or for projects where the 3,5-substitution pattern offers other advantages like selectivity or improved physicochemical properties over the 2,6-isomer. It is not the optimal choice for programs seeking maximal HPPD potency [3][4].

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